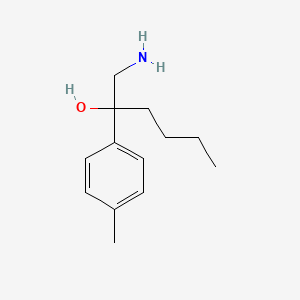
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interaction, microbial infection, and immune response. This compound is particularly significant due to its acetylated and chlorinated modifications, which enhance its stability and reactivity in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups using acetyl groups. The chlorination step is then carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The final product is obtained through methylation, often using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors, with continuous monitoring of temperature, pressure, and pH to optimize the reaction efficiency.
化学反应分析
Types of Reactions
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell surface interactions and microbial pathogenesis.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
作用机制
The mechanism of action of 2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors on cell surfaces. The acetyl and chlorine modifications enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes involved in glycosylation processes, thereby influencing cellular functions and signaling pathways.
相似化合物的比较
Similar Compounds
- N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Uniqueness
2-Chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester is unique due to its specific chlorination and acetylation pattern, which provides enhanced stability and reactivity compared to other neuraminic acid derivatives. This makes it particularly valuable in applications requiring high specificity and efficiency.
属性
分子式 |
C20H28ClNO12 |
|---|---|
分子量 |
509.9 g/mol |
IUPAC 名称 |
methyl 5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23) |
InChI 键 |
QGJGGAMXXWIKJR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

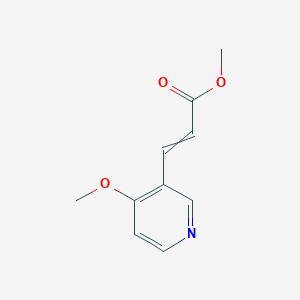
![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
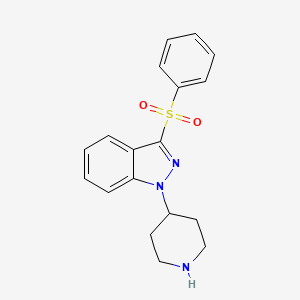
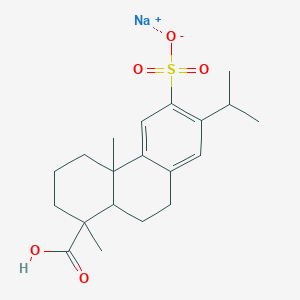
![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
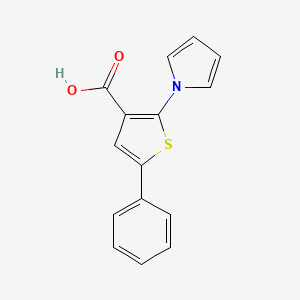
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide](/img/structure/B12516209.png)
